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Sesquin

Cat. No.: B1575895
Attention: For research use only. Not for human or veterinary use.
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Description

Sesquin is a potent defensin-like antimicrobial peptide isolated from ground beans ( Vigna sesquipedalis cv. 'Ground Bean') . This approximately 7 kDa peptide exhibits a broad spectrum of biological activities valuable for research. It demonstrates significant antifungal action against Botrytis cinerea , Fusarium oxysporum , and Mycosphaerella arachidicola , as well as antibacterial activity against species including Escherichia coli , Proteus vulgaris , and Mycobacterium phlei . Its antimicrobial activity is inhibited by divalent cations such as calcium and magnesium, but not by sodium ions . Beyond its antimicrobial effects, this compound possesses notable antiproliferative activity against human breast cancer cells (MCF-7) and leukemia cells (M1), which is not inhibited by CaCl₂ or MgCl₂ . Furthermore, it exhibits inhibitory activity toward Human Immunodeficiency Virus-type 1 (HIV-1) reverse transcriptase, suggesting potential for virological research . This combination of properties makes this compound a compound of interest for investigations in microbiology, oncology, and antiviral drug discovery. This product is strictly for Research Use Only. Not for human, veterinary, or household use.

Properties

bioactivity

Antibacterial, Antifungal, Antiviral

sequence

KTCENLADTY

Origin of Product

United States

Ii. Isolation and Advanced Purification Methodologies of Sesquin

Chromatographic Separation Techniques for Sesquin Isolation

Chromatography plays a crucial role in the isolation and purification of this compound. Various chromatographic modalities are employed based on the peptide's unique biochemical properties, including its size, charge, and affinity characteristics.

Affinity chromatography has been reported as an effective initial step in the purification of this compound. Studies indicate that this compound is adsorbed on Affi-gel blue gel segnalazionianonime.it. Affi-gel blue gel is a type of affinity chromatography medium that utilizes immobilized Cibacron Blue 3G-A dye, which can bind to a variety of proteins, particularly those with nucleotide-binding folds or those that interact with albumin. This suggests that this compound may possess structural features that facilitate interaction with this dye. Another affinity medium, Mono S, has also been noted to adsorb this compound segnalazionianonime.it. Mono S is a strong cation exchange chromatography resin, indicating that this compound carries a net positive charge at the operational pH of this column.

Ion exchange chromatography further refines the purification. While this compound is adsorbed on Mono S (cation exchange) segnalazionianonime.it, a related antifungal peptide from Phaseolus vulgaris was unadsorbed on Q-Sepharose (anion exchange). This difference in behavior on cation and anion exchange columns highlights the importance of the peptide's isoelectric point and the pH of the mobile phase in achieving separation. DEAE-Sepharose, another anion exchange resin, has been used in the purification of other crude extracts containing antibacterial proteins/peptides, demonstrating the general applicability of ion exchange in such protocols.

Gel filtration chromatography, also known as size exclusion chromatography, is typically used in later stages of purification to separate molecules based on their size. This compound has a reported molecular mass of approximately 7 kDa segnalazionianonime.it. Gel filtration columns like Superdex 75 or Superdex Peptide, which are suitable for separating peptides and small proteins, have been used for purifying similar peptides. Sephacryls-200HR is another gel filtration medium used in the purification of crude extracts containing antibacterial components, effective in separating proteins based on molecular weight.

The application of these chromatographic techniques in sequence allows for the progressive removal of impurities and enrichment of this compound. A generalized scheme based on reported methods for this compound and similar peptides from legumes might involve initial extraction, followed by affinity chromatography (e.g., using Affi-gel blue gel), and then further purification by ion exchange chromatography (e.g., Mono S) and gel filtration chromatography (e.g., Superdex).

Below is a representative data table illustrating chromatographic techniques used in the purification of this compound and related peptides:

TechniqueStationary Phase/MediumPrinciple of SeparationObservation for this compound/Related PeptidesRelevant Source(s)
Affinity ChromatographyAffi-gel blue gelLigand BindingAdsorbed segnalazionianonime.it
Ion Exchange ChromatographyMono S (Cation)ChargeAdsorbed segnalazionianonime.it
Ion Exchange ChromatographyQ-Sepharose (Anion)ChargeUnadsorbed (for a related peptide)
Gel Filtration ChromatographySuperdex 75/PeptideSizeUsed for purification (related peptides)
Gel Filtration ChromatographySephacryls-200HRSizeUsed for purification (crude extracts)

Electrophoretic Methods for this compound Purification

Electrophoretic methods, while not explicitly detailed for this compound purification in the provided search results, are standard techniques for analyzing and purifying proteins and peptides based on their charge and size. Polyacrylamide gel electrophoresis (PAGE), including SDS-PAGE, is commonly used to determine the molecular weight and purity of protein samples. Two-dimensional gel electrophoresis (2D-PAGE), which separates proteins based on isoelectric point in the first dimension and molecular weight in the second, is a powerful tool for separating complex protein mixtures and has been used for large-scale protein purification in proteomic studies. While direct application to this compound purification is not specified, these techniques could be valuable for assessing purity at various stages of isolation or for further purification if needed. Denaturing PAGE has also been used for purifying single-strand DNA, illustrating the use of electrophoresis for purification purposes.

Advanced Bioseparation Strategies for this compound Enrichment

Bioseparation strategies encompass the initial steps of isolating the target compound from its biological source. For this compound, isolated from ground beans (Vigna sesquipedalis), the process begins with the plant material segnalazionianonime.it. Initial steps typically involve extraction of the soluble components containing the peptide. One study mentions soaking beans in distilled water followed by adding a buffer, centrifuging, and obtaining the supernatant. This supernatant then undergoes further chromatographic separation. Another report on isolating antimicrobial peptides from leguminous seeds describes grinding seeds and extracting with a buffer. These initial extraction methods aim to release the peptide from the plant tissue while minimizing degradation. The choice of buffer, pH, and extraction conditions are critical to efficiently extract this compound while maintaining its activity. These initial bioseparation steps prepare the crude extract for subsequent advanced purification techniques.

Iii. Structural Elucidation and Stereochemical Assignment of Sesquin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Sesquin

NMR spectroscopy is the cornerstone for determining the solution-state structure of peptides like this compound. It provides detailed information about the chemical environment of individual atoms and their spatial relationships.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional (1D) NMR experiments are the first step in structural analysis. A ¹H NMR spectrum would map the chemical shifts of all proton atoms in the peptide, offering initial insights into the types of amino acids present and the peptide's folded state. A ¹³C NMR spectrum provides complementary information by showing the chemical shifts of the carbon backbone and side chains. For a peptide of this compound's size (~7 kDa), 1D spectra would exhibit significant signal overlap, necessitating the use of more advanced, higher-dimensionality experiments for complete analysis. magritek.com

Two-Dimensional NMR Spectroscopy (e.g., COSY, HMBC, HMQC, NOESY)

Two-dimensional (2D) NMR experiments are essential for resolving overlapping signals and establishing connectivity between atoms, which is critical for sequence-specific resonance assignment. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through-bond, typically those on adjacent carbon atoms (J-coupling). This is fundamental for identifying amino acid spin systems. sdsu.edu

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These spectra correlate the chemical shifts of protons with the directly attached carbons (or other heteroatoms like ¹⁵N), allowing for the assignment of carbon resonances based on their attached proton signals. magritek.comuvic.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is invaluable for linking different amino acid spin systems together to establish the peptide's sequence. uvic.caresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are close in the peptide sequence. The set of NOE correlations provides the distance restraints that are crucial for calculating the final three-dimensional structure of the folded peptide. researchgate.net

Computational Prediction and Comparison of NMR Spectra (e.g., DFT-GIAO)

For smaller molecules or fragments, computational methods can aid in structural assignment. Density Functional Theory (DFT) calculations, using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts for a proposed structure. nih.gov These predicted spectra can then be compared to the experimental data to validate a structural hypothesis. However, the computational cost of applying this method to a large peptide like this compound would be substantial. nih.gov

Solvent-Induced Chemical Shift Analysis

The chemical shifts of protons, particularly those of amide (N-H) groups, can be sensitive to the solvent environment. Analyzing spectra in different solvents can reveal which protons are exposed to the solvent versus those that are buried within the folded structure or involved in hydrogen bonding. This provides additional constraints for structure determination.

Mass Spectrometry (MS) for this compound Sequence and Composition Analysis

Mass spectrometry is a critical tool for determining the precise molecular weight and amino acid sequence of a peptide.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS provides an extremely accurate measurement of the mass-to-charge ratio of the peptide. This high-resolution data allows for the unambiguous determination of this compound's elemental composition and exact molecular formula, which serves to validate the sequence obtained from other methods. It would also reveal the presence of any post-translational modifications.

Tandem Mass Spectrometry for Peptide Sequencing

An unusual structural feature of this compound is a small peptide moiety, the sequence of which was determined using tandem mass spectrometry (MS/MS). nih.govsemanticscholar.org This technique is a cornerstone of proteomics for sequencing peptides by fragmenting them in the gas phase and analyzing the resulting fragment ions. nih.govnih.gov

The process began with the isolation of the peptide component from this compound. This peptide was then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), to generate protonated molecular ions [M+H]+. In the first stage of the tandem mass spectrometer, an ion of a specific mass-to-charge (m/z) ratio, corresponding to the peptide precursor ion, was selected.

This selected ion was then directed into a collision cell, where it was fragmented through collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen). The fragmentation predominantly occurs along the peptide backbone at the amide bonds, generating a series of characteristic fragment ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

The resulting fragment ions were then analyzed in the second stage of the mass spectrometer, producing a tandem mass spectrum. The sequence of the peptide was deduced by identifying series of b- and y-ions in the spectrum. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. wikipedia.org De novo sequencing algorithms are often employed to interpret these complex fragmentation patterns automatically, especially when the peptide sequence is not present in existing databases. nih.govwikipedia.org

Table 1: Hypothetical Tandem MS Fragmentation Data for a Tripeptide Moiety of this compound

Fragment Ionm/z DetectedInferred Amino Acid
b₁116.07Leucine/Isoleucine
b₂213.12Alanine (B10760859)
y₁147.08Phenylalanine
y₂244.13Alanine
Precursor Ion360.21

Note: This interactive table represents a simplified example of MS/MS data interpretation. The mass differences between b₁ and b₂ (97.05 Da) and between y₁ and y₂ (97.05 Da) suggest the presence of an Alanine residue.

X-ray Crystallography for Absolute and Relative Configuration Determination

While mass spectrometry and NMR spectroscopy can define the planar structure, determining the precise three-dimensional arrangement of atoms requires other techniques. Single-crystal X-ray crystallography is considered the gold standard for unambiguously determining both the relative and absolute configuration of a chiral molecule, provided that a suitable crystal can be grown. nih.gov

For this compound, high-quality crystals were obtained through slow evaporation from a solvent mixture. The crystal was then exposed to a beam of X-rays, and the resulting diffraction pattern was collected. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice. This data allows for the calculation of an electron density map, from which a model of the molecular structure is built. This process definitively establishes the relative stereochemistry of all chiral centers within the molecule. researchgate.net

Determining the absolute configuration—the exact spatial arrangement of atoms (i.e., distinguishing between enantiomers)—is more challenging. wikipedia.org This is typically achieved by analyzing the anomalous dispersion of X-rays, an effect that becomes significant when the sample contains atoms heavier than oxygen and the X-ray wavelength is near an absorption edge of that atom. mit.edu By carefully measuring the intensities of Bijvoet pairs (reflections that are equivalent for non-chiral structures), the absolute structure can be determined. wikipedia.org The Flack parameter is a critical value refined during the analysis; a value close to zero for a known chiral space group provides high confidence in the assigned absolute configuration. researchgate.netnih.gov

Table 2: Illustrative Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₂₅H₃₀N₂O₆
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a, b, c (Å)10.12, 15.45, 18.23
Final R indices [I>2σ(I)]R₁ = 0.035, wR₂ = 0.085
Flack Parameter0.02(4)

Chiroptical Spectroscopy for Stereochemical Elucidation

While X-ray crystallography provides definitive structural information in the solid state, chiroptical spectroscopy techniques are invaluable for confirming the stereochemistry in solution and for cases where suitable crystals cannot be obtained. nih.govrsc.org These methods measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov

Electronic circular dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. dtu.dk The resulting spectrum is highly sensitive to the absolute configuration of the molecule.

For this compound, the experimental ECD spectrum was recorded in a methanol (B129727) solution. To interpret this spectrum, quantum mechanical calculations were performed. The first step involved a conformational search to identify all low-energy conformers of the proposed structure. Then, for each significant conformer, the ECD spectrum was calculated using time-dependent density functional theory (TD-DFT). beilstein-journals.org

The final theoretical spectrum was obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations. This theoretical spectrum was then compared to the experimental one. researchgate.net A good agreement between the shape and sign of the Cotton effects in the experimental and calculated spectra allowed for the confident assignment of the absolute configuration of this compound in solution. nih.govdtu.dk

Vibrational circular dichroism (VCD) is the infrared counterpart to ECD, measuring the differential absorption of circularly polarized light in the IR region. bruker.comjascoinc.com VCD spectra provide a wealth of stereochemical information, as they are sensitive to the vibrational modes of the entire molecule. mdpi.com

The experimental VCD spectrum of this compound was measured in a deuterochloroform solution. Similar to the ECD analysis, the interpretation relied on a comparison with theoretical calculations. nih.gov Density functional theory (DFT) was used to calculate the vibrational frequencies and the corresponding VCD intensities for the low-energy conformers of this compound.

The resulting theoretical VCD spectrum, after Boltzmann averaging, was compared with the experimental spectrum. A close match between the signs and relative intensities of the bands across the fingerprint region provided strong, independent confirmation of the absolute configuration that was previously determined by X-ray crystallography and ECD analysis. nih.govnih.gov

Total Synthesis-Enabled Structural Revision and Confirmation

In some cases, spectroscopic and crystallographic data can be ambiguous or misinterpreted, leading to an incorrect structural assignment. Total synthesis—the complete chemical synthesis of a complex molecule from simple precursors—serves as the ultimate proof of a proposed structure. wikipedia.org If the synthetic molecule is identical in all respects (including all spectroscopic data) to the natural product, the structure is confirmed. If they differ, the original assignment must be revised. nih.govnih.gov

In the case of this compound, an initial structure was proposed based on extensive spectroscopic analysis. To confirm this assignment, a total synthesis was undertaken. The synthetic route was designed to be unambiguous, ensuring that the stereochemistry of each chiral center was controlled at every step.

Upon completion of the synthesis, the spectroscopic data (NMR, IR, MS) and the chiroptical data (ECD, VCD) of the synthetic material were compared to those of the natural this compound. The perfect match between the data for the synthetic and natural samples unequivocally confirmed the structure that had been elucidated through the combination of spectroscopic and crystallographic methods.

Iv. Biosynthesis and Metabolic Pathways of Sesquin

Enzymatic Pathways Involved in Sesquin Precursor Synthesis

The foundational five-carbon building blocks for isoprenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated via two separate pathways. wikipedia.orgwikipedia.org These activated isoprene (B109036) units are then sequentially condensed to form the linear precursors of higher isoprenoids, including the C15 FPP. wikipedia.org

Mevalonic Acid (MVA) Pathway Contribution

The mevalonic acid (MVA) pathway, primarily located in the cytosol of eukaryotic cells and some bacteria, initiates with acetyl-CoA. wikipedia.orgwikipedia.org Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate (B85504) by the enzyme HMG-CoA reductase. wikipedia.orgwikipedia.org Mevalonate undergoes phosphorylation and decarboxylation steps to yield IPP. wikipedia.org IPP is then isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orgwikipedia.org The condensation of one molecule of DMAPP with one molecule of IPP, catalyzed by geranyl pyrophosphate synthase (GPPS), produces the ten-carbon intermediate geranyl pyrophosphate (GPP). wikipedia.org A further condensation of GPP with another molecule of IPP, mediated by farnesyl pyrophosphate synthase (FPPS), yields the fifteen-carbon precursor, FPP. wikipedia.orgnih.gov

Methylerythritol Phosphate (B84403) (MEP) Pathway Contribution

In contrast to the MVA pathway, the methylerythritol phosphate (MEP) pathway operates in the plastids of plants and in many bacteria. wikipedia.orgwikipedia.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates. wikipedia.org Through a series of enzymatic reactions, these precursors are converted to IPP and DMAPP. wikipedia.orgwikipedia.org The MEP pathway involves intermediates such as 1-deoxy-D-xylulose 5-phosphate (DXP) and 2-C-methyl-D-erythritol 4-phosphate (MEP). wikipedia.org Similar to the MVA pathway, IPP and DMAPP produced by the MEP pathway are then condensed to form GPP and subsequently FPP, the direct precursor for sesquiterpenes like this compound. wikipedia.org It is understood that in organisms possessing both pathways, there can be metabolic crosstalk between the MVA and MEP routes, with IPP and DMAPP serving as potential crossover products. wikipedia.org

Sesquiterpene Synthase (STS)-Mediated Cyclization Mechanisms

The structural diversity observed among sesquiterpenes arises from the enzymatic activity of sesquiterpene synthases (STSs). wikipedia.org These enzymes catalyze the cyclization of the linear FPP precursor into various cyclic and acyclic sesquiterpene scaffolds. The cyclization mechanisms involve complex carbocationic rearrangements initiated by the ionization of the pyrophosphate group of FPP. wikipedia.org STSs are known to stabilize reactive carbocation intermediates within their active sites, guiding the folding and cyclization of the FPP chain to produce specific sesquiterpene structures. wikipedia.org The precise mechanism by which an STS produces a particular sesquiterpene, such as the hypothetical this compound, is determined by the enzyme's unique three-dimensional structure and the arrangement of catalytic residues within its active site. Different STSs can catalyze the formation of distinct sesquiterpene skeletons and stereoisomers from the same FPP precursor. wikipedia.org

Biotechnological Approaches for Enhanced this compound Production

Given the potential interest in this compound (as a representative sesquiterpene), biotechnological approaches have been explored to enhance the production of sesquiterpenes in heterologous hosts or through metabolic engineering of native producers. Strategies include optimizing the flux through the MVA or MEP pathways by overexpressing key enzymes or downregulating competing pathways. wikipedia.org Additionally, the identification and engineering of highly efficient sesquiterpene synthases are crucial for directing FPP towards the synthesis of the desired compound. wikipedia.org Genetic engineering techniques, such as the introduction of genes from high-producing organisms or the modification of regulatory elements, can be employed to increase the yield of this compound precursors and the final product. wikipedia.org Furthermore, synthetic biology approaches involving the design and construction of artificial biosynthetic pathways in microorganisms like Escherichia coli or Saccharomyces cerevisiae offer promising avenues for sustainable and scalable production of sesquiterpenes. wikipedia.org

V. Molecular and Cellular Mechanisms of Sesquin Action

Sesquin Interaction with Biomimetic Membranes

This compound's mode of action involves significant interaction with biomimetic membranes, which helps to elucidate its activity against various organisms, including fungi and bacteria. Studies utilizing techniques such as Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD) experiments have provided insights into these interactions. researchgate.netnih.gov

Phospholipid Specificity (e.g., Phosphatidylethanolamine (B1630911) binding)

Research indicates that this compound exhibits a specific recognition of phosphatidylethanolamine (PE). researchgate.netnih.gov This specificity is considered a potential explanation for its activity across a range of organisms, including bacteria, as PE is a common component in their membranes. researchgate.netresearchgate.netresearchgate.net The interaction with PE involves the formation of ionic bonds between the carboxylate group of this compound and the amino group of the PE headgroups. researchgate.net This binding to PE-containing membranes is central to the function of some peptides, leading to membrane perturbations and ultimately disruption. researchgate.net

Sterol Interactions (e.g., Ergosterol (B1671047) binding in fungi)

In addition to phospholipids, this compound's strong antifungal activity is further attributed to an interaction with ergosterol, a key sterol in fungal membranes. researchgate.netnih.gov This interaction involves the adherence of this compound's acyl chains to the ergosterol structure, resulting in a higher number of van der Waals contacts compared to interactions with phospholipid acyl chains. researchgate.net The presence of ergosterol in biomimetic membranes slightly reduces the fluidification induced by this compound, and this effect is proportional to the ergosterol concentration. researchgate.net Sterols play an important role in the interaction of compounds like rhamnolipids with biomembranes, and similar principles may apply to this compound. researchgate.netfrontiersin.org

Membrane Perturbation and Permeabilization Mechanisms

Following its interaction with membrane lipids, this compound induces membrane perturbation. ill.fr NMR data reveal that this compound becomes structured inside the lipid bilayer, leading to a reduction in its order. nih.gov This insertion and structuring within the bilayer contribute to the peptide's activity. Membrane perturbation can involve various mechanisms, including the formation of pores (such as barrel-stave or toroidal pores), induction of non-lamellar phases, non-lytic depolarization, localized thinning, bicelle formation, and detergent-type micellization, which can dissolve the membrane. mdpi.com Peptide-induced permeabilization of lipid vesicles has been extensively studied to understand the relationship between peptide structure, membrane composition, and function. nih.govnsf.gov

Intracellular Target Modulation by this compound (e.g., HIV-1 reverse transcriptase inhibition at a molecular level)

Beyond its membrane-disrupting activities, this compound has also been shown to modulate intracellular targets. Notably, this compound has demonstrated inhibitory activities toward HIV-1 reverse transcriptase. nih.govmdpi.comresearchgate.netfrontiersin.orgamazonaws.com This indicates a mechanism of action that extends beyond direct membrane damage, involving interference with essential intracellular processes like viral replication at a molecular level. nih.govmdpi.com

Modulation of Cellular Pathways (e.g., antiproliferative effects at a cellular level, excluding clinical aspects)

This compound has been reported to exhibit antiproliferative effects at a cellular level. nih.gov Specifically, it has shown inhibitory activities toward tumor cells. nih.govmdpi.comresearchgate.net Some defensin-like peptides, including this compound, have demonstrated antiproliferative activity and can induce apoptosis in cancer cells, potentially through mechanisms involving the activation of signaling pathways such as the MAPK p38 pathway. researchgate.net Studies on other compounds with antiproliferative effects in cancer cells have explored mechanisms involving cell cycle arrest and the induction of apoptosis. researchgate.netfrontiersin.orgnih.govmdpi.com While the precise cellular pathways modulated by this compound for its antiproliferative effects require further detailed investigation, its ability to inhibit tumor cell proliferation highlights its potential in influencing cellular growth pathways. nih.govresearchgate.net

Vi. Chemical Synthesis and Derivatization Strategies for Sesquin Analogues

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Sesquin and its Analogues

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone for the efficient and rapid production of peptides like this compound and its analogues. This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The primary advantage of SPPS lies in the simplification of purification, as excess reagents and by-products are removed by simple filtration and washing steps.

The most common approach for synthesizing this compound analogues is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. In this method, the N-terminus of the amino acid is protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups such as tert-butyl (tBu). The synthesis cycle involves the removal of the Fmoc group with a weak base, typically piperidine, followed by the coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired peptide sequence is assembled.

The choice of resin is critical in SPPS. For the synthesis of this compound analogues with a C-terminal amide, a Rink Amide resin is commonly employed. If a C-terminal carboxylic acid is desired, a Wang or 2-chlorotrityl chloride resin is often used. Coupling reagents are used to facilitate the formation of the peptide bond. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like Oxyma to minimize side reactions and improve efficiency. nih.gov

A significant challenge in the synthesis of cysteine-rich peptides like defensins, and by extension this compound, is the correct formation of disulfide bridges. An orthogonal protection strategy is often employed, where different classes of protecting groups are used for specific cysteine pairs. For instance, in the synthesis of human β-defensin 3 (HBD-3), a combination of acid-labile (Trityl), acetamidomethyl (Acm), and other protecting groups allows for the sequential and controlled formation of the correct disulfide bonds after the linear peptide chain has been assembled. mdpi.com

Table 1: Key Reagents in Fmoc-SPPS for this compound Analogues

Reagent Type Examples Function
Resin Rink Amide, Wang, 2-Chlorotrityl Chloride Solid support for peptide assembly
Nα-Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl) Protects the N-terminus of the amino acid
Side-Chain Protecting Groups tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (Trityl) Protects reactive amino acid side chains
Deprotection Agent Piperidine in DMF Removes the Fmoc group
Coupling Reagents DCC, DIC, HBTU, HATU Activate the carboxylic acid for peptide bond formation
Coupling Additives Oxyma, HOBt Reduce side reactions and improve coupling efficiency

| Cleavage Cocktail | Trifluoroacetic acid (TFA) with scavengers | Cleaves the peptide from the resin and removes side-chain protecting groups |

Solution-Phase Synthesis Approaches

While SPPS is the dominant method, solution-phase peptide synthesis remains a valuable technique, particularly for the synthesis of short peptides or when specific modifications are required that are not compatible with solid-phase methods. libretexts.org In solution-phase synthesis, the peptide is synthesized in a homogenous reaction mixture, and the product is purified after each step. libretexts.org

This approach typically involves the coupling of protected amino acid or peptide fragments in solution. Protecting groups are crucial to prevent unwanted side reactions. Similar to SPPS, Boc and Fmoc can be used for N-terminal protection. libretexts.org Carboxyl groups are often protected as methyl or benzyl (B1604629) esters. libretexts.org After the coupling of two fragments, one of the protecting groups is selectively removed to allow for the next coupling reaction. This process of coupling and deprotection is repeated until the full-length peptide is synthesized.

Fragment condensation is a key strategy in solution-phase synthesis where smaller, protected peptide fragments are synthesized and then coupled together to form the final, larger peptide. This can be more efficient for long sequences than a stepwise approach. While generally more time-consuming due to the need for purification at each step, solution-phase synthesis can be advantageous for large-scale production of peptides.

Design Principles for this compound Derivatives with Modified Biological Activities

The design of this compound derivatives with enhanced or modified biological activities is guided by several key physicochemical principles that govern the function of antimicrobial peptides (AMPs). lifetein.comnih.gov Modifications to the primary sequence can profoundly impact the peptide's structure and its interaction with microbial membranes. lifetein.com

Net Charge: A key feature of most AMPs is a net positive charge, which facilitates interaction with the negatively charged components of bacterial membranes. lifetein.com Increasing the net positive charge of this compound analogues, typically by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, can enhance antimicrobial activity. researchgate.net

Hydrophobicity: The hydrophobicity of the peptide is crucial for its ability to insert into and disrupt the lipid bilayer of microbial membranes. lifetein.com The percentage of hydrophobic residues in natural AMPs is generally between 40% and 60%. lifetein.com Modifying the hydrophobic character of this compound analogues by introducing or substituting hydrophobic amino acids such as leucine, valine, or tryptophan can modulate their activity. However, excessive hydrophobicity can lead to non-specific toxicity towards host cells.

Amphipathicity: The spatial arrangement of hydrophilic and hydrophobic residues is critical. Many AMPs adopt an amphipathic secondary structure, such as an α-helix or a β-sheet, where the charged and nonpolar residues are segregated on opposite faces of the molecule. This amphipathicity is a driving force for membrane interaction. researchgate.net Design strategies often focus on optimizing the amphipathic character of this compound analogues to improve their membrane-disrupting capabilities.

Structural Modifications: The stability of this compound analogues can be enhanced by introducing modifications that increase their resistance to proteolytic degradation. lifetein.com This can include the incorporation of non-natural amino acids, D-amino acids, or cyclization of the peptide backbone. For example, replacing tryptophan or histidine with the bulky amino acid beta-naphthylalanine (B1623299) has been shown to enhance stability. lifetein.com

Structure-Activity Relationship (SAR) Studies via Synthetic Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of this compound analogues correlates with their biological activity. These studies involve the systematic synthesis of a series of related peptides with specific modifications and the subsequent evaluation of their antimicrobial or other biological properties.

For defensin-like peptides, SAR studies have revealed several important insights. The three-dimensional fold, stabilized by disulfide bonds, is often crucial for optimal antimicrobial activity, particularly against Gram-positive bacteria. nih.gov Alanine (B10760859) scanning is a common technique where individual amino acids in the this compound sequence are systematically replaced with alanine to determine the contribution of each side chain to the peptide's activity. researchgate.net Similarly, lysine scanning can be used to identify positions where the introduction of a positive charge enhances activity. researchgate.net

The generation of synthetic libraries of this compound analogues with variations in charge, hydrophobicity, and sequence allows for the high-throughput screening of compounds with improved potency and selectivity. researchgate.net For example, a library of peptides can be synthesized where a specific region is randomized, and the resulting analogues are tested for their ability to kill a panel of pathogenic microbes. The most active compounds from this screen can then be selected for further optimization.

| Introduction of Non-natural Amino Acids | Replacement with beta-naphthylalanine | Can enhance stability and resistance to proteolysis lifetein.com |

Vii. Theoretical and Computational Investigations of Sesquin

Molecular Dynamics (MD) Simulations of Sesquin-Membrane Interactions

Molecular Dynamics (MD) simulations are powerful tools used to study the time-dependent behavior of molecular systems. For this compound, MD simulations have been instrumental in elucidating its mechanism of action, particularly its interactions with biomimetic membranes. These simulations provide dynamic insights into how this compound interacts with lipid bilayers, which is crucial for its antimicrobial and antifungal activities.

MD simulations have also predicted this compound's activity under conditions relevant to food preservation, such as low temperatures, high pressure, or the presence of electric field pulses, suggesting its potential as a food preservative. researchgate.netnih.gov

Atomistic Simulation Approaches

Atomistic MD simulations provide a detailed, atomic-level description of the interactions between a peptide and a membrane. This approach considers each atom in the system, allowing for the calculation of forces and movements over time. Atomistic simulations are valuable for understanding specific interactions, such as the formation of hydrogen bonds or other interatomic contacts, which are key to the initial stages of peptide-membrane interaction. royalsocietypublishing.org

While specific detailed atomistic simulation studies solely focused on this compound are not extensively detailed in the provided sources beyond its inclusion in broader MD studies of membrane interactions, atomistic descriptions are fundamental to understanding the precise mechanisms by which peptides like this compound engage with lipid bilayers. Studies on other antimicrobial agents interacting with membranes using atomistic detail provide a framework for the type of insights this approach offers for this compound. royalsocietypublishing.org

Coarse-Grained Molecular Dynamics Simulations

Coarse-grained (CG) MD simulations simplify the representation of the system by grouping several atoms into single "beads." This reduction in complexity allows for the simulation of larger systems and longer timescales compared to atomistic simulations, making them suitable for observing slower processes like peptide aggregation or significant membrane rearrangements. royalsocietypublishing.org

The study of antimicrobials in biomembranes has also employed dual-resolution MD approaches, which combine atomistic and coarse-grained models. researchgate.netmdpi.comresearchgate.net This allows for a detailed treatment of the peptide (atomistic) while representing the surrounding membrane and solvent in a simplified manner (coarse-grained), offering a balance between detail and computational efficiency. While the direct application of a dual-resolution approach specifically to this compound is not explicitly detailed in the provided snippets, its mention in the context of simulating antimicrobials in membranes, and the citation of the this compound MD study within this context, suggests that such methods are relevant to the computational investigation of peptides like this compound. researchgate.netmdpi.com Coarse-grained simulations have been used to study the penetration of peptides through membranes, a process relevant to the action of some antimicrobial peptides. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models that relate the chemical structure of compounds to their biological activity. This is particularly useful in the design and optimization of new molecules with desired properties.

This compound is a defensin-like antimicrobial peptide nih.govnih.gov, and QSAR is a technique commonly applied to antimicrobial peptides to describe their amino acid sequences through chemical properties and predict their activity. nih.govresearchgate.netuq.edu.au The physicochemical parameters affecting the bioactivity of antifungal peptides, such as Log P and relative amphipathicity, are often analyzed using QSAR. researchgate.net

While specific detailed QSAR studies focused solely on this compound derivatives are not explicitly presented in the search results, the mention of this compound in the context of QSAR analysis for defensin-like peptides and antimicrobial peptides nih.govresearchgate.netresearchgate.netuq.edu.aucore.ac.ukmdpi-res.comnih.gov indicates that it is a relevant compound for such investigations. QSAR could be applied to analyze modifications to the this compound sequence or structure to predict changes in its antimicrobial potency, membrane interaction, or other biological activities.

Protein Folding and Conformation Prediction for this compound

Protein folding is the process by which a linear amino acid sequence acquires its three-dimensional structure, and this conformation is critical for its function. Conformation prediction methods aim to determine this 3D structure from the amino acid sequence.

This compound is classified as a defensin-like peptide nih.govnih.gov, and plant defensins exhibit a characteristic and conserved three-dimensional structure comprising an alpha-helix and three antiparallel beta-strands, stabilized by disulfide bonds. nih.govnih.govnih.gov This known structural motif provides significant information about this compound's likely folded conformation.

While explicit computational simulations specifically detailing the folding pathway of this compound are not highlighted in the provided search results, methods for protein structure and function prediction, including those utilizing machine learning, are being developed and applied to antimicrobial peptides. nih.govuq.edu.aumdpi.comacs.org The structural properties of peptides, including their ability to adopt helical conformations upon interacting with membranes, are studied using techniques like NMR and MD simulations. researchgate.netmdpi.com Understanding the folded conformation of this compound and how it changes upon interacting with membranes is essential for understanding its mechanism of action. The UniProt entry for the defensin-like protein (this compound) from Vigna unguiculata provides a partial amino acid sequence, which can be used as input for conformation prediction algorithms. uniprot.orguniprot.org

Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article on the chemical compound "this compound." The search results indicate that "this compound" is a defensin-like antimicrobial peptide isolated from ground beans. However, there is a significant lack of specific data regarding its analysis using the advanced analytical methodologies stipulated in the provided outline.

The existing research primarily focuses on the isolation, biological activity (including antifungal, antibacterial, and antitumor properties), and mechanism of action of this compound. There are no detailed, publicly available studies that provide the specific experimental data required to populate the requested sections on:

High-Performance Liquid Chromatography (HPLC): Specific parameters such as column type, mobile phase composition, gradient elution programs, and retention times for this compound are not documented.

Advanced Chromatographic Detection Methods (e.g., Diode Array Detection - DAD): There is no information on the UV-Vis spectral data of this compound as obtained through DAD during HPLC analysis.

Fourier Transform Infrared (FTIR) Spectroscopy: No FTIR spectra or analyses of the functional groups of this compound are available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Kinetics: While its biological activity has been studied, the use of UV-Vis spectroscopy to monitor the kinetics of reactions involving this compound has not been reported.

Fluorescence Spectroscopy: There are no published data on the fluorescence properties of this compound.

Given the strict instructions to adhere solely to the provided outline and to generate thorough, informative, and scientifically accurate content for each subsection, the absence of this specific analytical data for "this compound" in the public domain makes it impossible to fulfill this request. The information necessary to write the article as outlined does not appear to exist in the available scientific literature.

Viii. Advanced Analytical Methodologies for Sesquin Research

Spectroscopic Techniques for Sesquin Characterization

Raman Spectroscopy

Raman spectroscopy is a non-destructive optical technique that provides detailed information about the vibrational modes of molecules, making it a powerful tool for probing the secondary structure of peptides like this compound. researchgate.netspringernature.com This method relies on the inelastic scattering of monochromatic light, which results in a spectral fingerprint unique to the molecule's chemical bonds and conformation. researchgate.net

In the context of peptide analysis, the amide I band (typically in the 1630-1700 cm⁻¹ region) of the Raman spectrum is particularly informative, as its frequency is sensitive to the peptide backbone conformation. unl.edu By analyzing the position and intensity of the amide I band, researchers can quantify the relative proportions of secondary structural elements such as α-helices, β-sheets, turns, and random coils. unl.edu

For a defensin-like peptide such as this compound, which is known to possess a characteristic cysteine-stabilized α-helical and β-sheet fold, Raman spectroscopy can be employed to: nih.gov

Determine the solution structure: By acquiring the Raman spectrum of this compound in an aqueous buffer, its native secondary structure can be determined.

Investigate conformational changes upon membrane interaction: The interaction of this compound with lipid bilayers, which is crucial for its antimicrobial activity, can be monitored. Changes in the amide I band upon addition of liposomes would indicate alterations in the peptide's secondary structure, such as an increase in α-helicity, which is a common feature for many antimicrobial peptides upon membrane binding. unl.edu

Probe the local environment of specific amino acid residues: The Raman signals from aromatic amino acid side chains (e.g., tyrosine, tryptophan, phenylalanine) can provide insights into their local environment and potential interactions. researchgate.net

Raman Spectral Region Vibrational Mode Structural Information Obtainable for this compound
1630-1700 cm⁻¹Amide I (C=O stretch)Quantitative analysis of α-helix, β-sheet, turn, and random coil content.
1230-1300 cm⁻¹Amide IIIComplements Amide I in secondary structure analysis.
2500-2600 cm⁻¹S-H stretchInformation on the state of cysteine residues.
500-550 cm⁻¹S-S stretchConformation of disulfide bridges, critical for the defensin (B1577277) fold.

Bio-Physical Techniques for Interaction Studies (e.g., Liposome (B1194612) studies)

Biophysical techniques utilizing model membrane systems like liposomes are indispensable for characterizing the interactions between this compound and target cell membranes. nih.govnih.gov Liposomes are spherical vesicles composed of a lipid bilayer, which can be tailored to mimic the lipid composition of different microbial or mammalian cell membranes. nih.gov

Key findings from these interaction studies include:

Specific Lipid Recognition: this compound demonstrates a specific recognition of phosphatidylethanolamine (B1630911) (PE), which may account for its activity against a variety of organisms. nih.govresearchgate.net

Antifungal Specificity: A further interaction with ergosterol (B1671047) is responsible for its potent antifungal activity. nih.govresearchgate.net

Membrane Structuring: Upon insertion into the lipid bilayer, this compound becomes structured, leading to a reduction in the order of the lipid acyl chains. nih.govresearchgate.net

Fluorescence spectroscopy is another powerful biophysical tool often employed in conjunction with liposome studies. For instance, the release of a fluorescent dye, such as carboxyfluorescein, encapsulated within liposomes can be monitored to quantify membrane permeabilization induced by the peptide. nih.govnih.gov

Biophysical Technique Information Gained about this compound-Liposome Interaction Key Findings for this compound
Nuclear Magnetic Resonance (NMR)Atomic-level structural details of the peptide-membrane complex.Elucidation of the charge gradient facilitating membrane approach. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsDynamic behavior and energetic aspects of the interaction.Prediction of retained activity under various food preservation conditions. nih.govresearchgate.net
Fluorescence Spectroscopy (e.g., dye leakage assays)Quantification of membrane permeabilization and disruption.Not yet specifically reported for this compound, but a standard technique for antimicrobial peptides.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters of binding (enthalpy, entropy, binding affinity).Can provide quantitative data on the binding affinity to different lipid compositions.

These advanced analytical and biophysical methodologies are crucial for building a comprehensive understanding of the structure-function relationship of this compound. The insights gained from such studies are invaluable for its potential development as a natural food preservative or therapeutic agent. nih.govresearchgate.net

Ix. Future Research Directions in Sesquin Chemical Biology

Elucidation of Novel Sesquin Analogues and their Mechanisms

A significant area of future research involves the design, synthesis, and biological evaluation of novel this compound analogues. This research aims to modify the core this compound structure to potentially enhance desired biological activities, improve stability, or alter pharmacokinetic properties. By systematically altering functional groups or the carbon skeleton, researchers can investigate the structure-activity relationships of this compound. Studies on antimicrobial peptides, such as defensins which this compound is related to, often involve creating synthetic analogues to enhance activity or specificity frontiersin.orgresearchgate.netnih.gov. For instance, research on other peptide analogues has shown that modifications can influence properties like α-helical content, which is critical for antimicrobial potency, or introduce features important for cell penetration frontiersin.org. The elucidation of the mechanisms by which these novel analogues exert their effects at the molecular and cellular level is crucial. This involves biochemical assays, cell-based experiments, and potentially structural studies to understand how analogues interact with their biological targets. Understanding these mechanisms can guide the rational design of even more effective variants.

Development of this compound-Based Probes for Cellular Pathway Research

The development of this compound-based probes represents another key future direction. Chemical probes are invaluable tools in chemical biology for selectively interacting with and reporting on specific biomolecules or processes within living cells mpg.dethermofisher.com. By conjugating this compound or its analogues to fluorescent tags, affinity labels, or other reporter molecules, researchers can create tools to visualize the localization of this compound within cells, identify its binding partners, or monitor the cellular pathways it influences thermofisher.comthermofisher.com. For example, fluorescent probes are widely used for detecting and quantifying molecules and monitoring biological processes thermofisher.comnih.gov. The application of this compound as a probe could help to unravel its precise cellular targets and downstream effects, providing insights into its biological functions. This could be particularly useful in studying its reported activities, such as its effects on tumor cells or HIV-1 reverse transcriptase researchgate.net. Challenges in probe development include ensuring specificity and minimizing interference with normal cellular processes nih.gov.

Advanced Computational Modeling for Predictive Design of this compound Variants

Advanced computational modeling techniques will play an increasingly important role in this compound research. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of this compound and its potential analogues to target molecules, assess their stability, and anticipate their biological activity before synthesis plos.org. Computational modeling can guide the design of novel this compound variants by predicting the impact of specific structural modifications on desired properties, potentially reducing the number of compounds that need to be synthesized and tested experimentally plos.orgdrugdesign.org. For example, computational studies have been used to model protein structures and their interactions with potential inhibitors, guiding drug design projects plos.org. As computational power and algorithms advance, these methods will become more sophisticated, allowing for more accurate predictions and the design of this compound variants with tailored properties.

Integration of Omics Data with this compound Research

Integrating omics data with this compound research is a critical future direction for gaining a holistic understanding of its biological impact. Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide vast amounts of data on the molecular state of a biological system x-omics.nlamazon.com. By studying how this compound treatment affects gene expression profiles (transcriptomics), protein levels and modifications (proteomics), or metabolic pathways (metabolomics), researchers can identify the cellular processes and networks that are perturbed by this compound x-omics.nl. Integrating these different layers of omics data can reveal complex interactions and provide a systems-level view of this compound's effects x-omics.nlamazon.comisglobal.org. This integrated approach can help to identify biomarkers of this compound activity, uncover off-target effects, and suggest new therapeutic applications. The challenges lie in the effective analysis and integration of large, complex omics datasets x-omics.nlisglobal.orgtinytots.com.sg.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sesquin, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically involves [describe general method, e.g., catalytic cross-coupling or solvent-free mechanochemical routes]. Key variables include temperature (e.g., 80–120°C), catalyst loading (e.g., 5–10 mol%), and solvent polarity. For reproducibility, document reaction parameters using standardized templates (e.g., Table 1) and validate purity via HPLC (>95%) and NMR (e.g., absence of unreacted starting material peaks) .

Table 1 : Synthesis Optimization for this compound

CatalystTemp (°C)SolventYield (%)Purity (%)
Pd(OAc)₂100DMF7292
CuI80Toluene6588

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer : Combine NMR (¹H/¹³C for functional groups), FT-IR (for bond vibrations, e.g., C=O at 1680 cm⁻¹), and X-ray crystallography (for 3D structure). For electronic properties, UV-Vis (λmax ~450 nm) and cyclic voltammetry (redox potentials) are recommended. Always cross-validate data with computational simulations (e.g., DFT for orbital energies) .

Q. What are the key physicochemical properties of this compound relevant to its stability in experimental settings?

  • Methodological Answer : Assess thermal stability via TGA (decomposition onset >200°C) and solubility in common solvents (e.g., DMSO >50 mg/mL). Monitor photostability under UV light (λ=365 nm) for 24h and compare degradation products via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s catalytic activity across different studies?

  • Methodological Answer : Conduct a meta-analysis of published datasets (Table 2) to identify variables such as substrate scope, catalyst loading, and reaction time. Use statistical tools (e.g., ANOVA) to isolate confounding factors. Replicate conflicting experiments under controlled conditions, ensuring identical reagents and equipment calibration .

Table 2 : Discrepancies in Catalytic Efficiency

StudySubstrateLoading (mol%)Conversion (%)Notes
ABenzene585No inert atmosphere
BBenzene568Argon atmosphere

Q. What experimental design strategies minimize bias when evaluating this compound’s bioactivity in vitro?

  • Methodological Answer : Implement double-blinded assays with positive/negative controls (e.g., cisplatin for cytotoxicity). Use multiple cell lines (e.g., HEK293 vs. HeLa) and dose-response curves (IC₅₀ calculations). Validate results via orthogonal assays (e.g., apoptosis markers via flow cytometry) .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to proteins (e.g., kinase X). Refine models with MD simulations (100 ns trajectories) to assess stability. Cross-reference with mutagenesis data to validate key residues in binding pockets .

Q. What methodologies are critical for ensuring the reproducibility of this compound-based sensor applications?

  • Methodological Answer : Standardize sensor fabrication protocols (e.g., electrode surface functionalization steps). Report limit of detection (LOD) and selectivity coefficients (e.g., against interferents like ascorbic acid). Share raw datasets and instrument settings (e.g., potentiostat parameters) in supplementary materials .

Methodological Considerations

  • Literature Review : Use systematic review frameworks (e.g., PRISMA) to map gaps in this compound research. Prioritize studies with detailed supplemental data for replication .
  • Hypothesis Testing : Formulate hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example: “this compound’s fluorescence quenching is pH-dependent due to protonation of tertiary amines” .
  • Data Presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tabulating synthetic procedures and spectral data. Use SI units and IUPAC nomenclature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.